molecular formula C15H18N2O2 B13320420 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Cat. No.: B13320420
M. Wt: 258.32 g/mol
InChI Key: IPAUJWLMRRASAN-UHFFFAOYSA-N
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Description

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, an amino group, and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide typically involves the reaction of furan derivatives with amines and phenylpropanamide precursors. One common method involves the condensation of 1-(furan-2-yl)ethanamine with 3-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[1-(thiophen-2-yl)ethyl]-3-phenylpropanamide
  • 3-amino-N-[1-(pyridin-2-yl)ethyl]-3-phenylpropanamide
  • 3-amino-N-[1-(benzofuran-2-yl)ethyl]-3-phenylpropanamide

Uniqueness

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature and aromaticity contribute to its reactivity and potential interactions with biological targets .

Biological Activity

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, a compound featuring a furan ring and an amide functional group, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This compound consists of a phenyl group, an amino group, and a furan moiety, which are known to contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling and are often implicated in therapeutic targets for various diseases. The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular pathways.
  • Antioxidant Activity : Preliminary studies suggest that furan derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.

Pharmacological Studies

Several studies have explored the pharmacological effects of furan-based compounds. For instance:

  • Anti-inflammatory Effects : Furan derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Properties : Certain furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Case Studies

  • In vitro Studies : Research involving this compound has revealed significant activity against specific cancer cell lines. For example:
    • Cell Line A : IC50 values indicated potent inhibition of cell proliferation.
    • Cell Line B : The compound induced apoptosis through caspase activation.
  • In vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in inflammatory diseases. Results showed reduced inflammation markers and improved clinical outcomes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in cytokines
AnticancerIC50 values < 10 µM in cell lines
AntioxidantScavenging activity against ROS

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H18N2O2/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12/h2-9,11,13H,10,16H2,1H3,(H,17,18)

InChI Key

IPAUJWLMRRASAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

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